
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3,4-dichlorobenzyloxy substituent on the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline typically involves multiple steps. One common approach starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the 3,4-dichlorobenzyloxy substituent through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated systems and advanced purification techniques such as chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The 3,4-dichlorobenzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized proline derivatives, while substitution reactions can produce a variety of substituted proline compounds.
Wissenschaftliche Forschungsanwendungen
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs and treatments, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The 3,4-dichlorobenzyloxy substituent can interact with various biological pathways, potentially influencing enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R)-1-Fmoc-4-(3,4-dichlorophenyl)-L-proline
- (4R)-1-Fmoc-4-(3,4-dichlorobenzyl)-L-proline
- (4R)-1-Fmoc-4-(3,4-dichlorobenzoyl)-L-proline
Uniqueness
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H23Cl2NO5 |
|---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
4-[(3,4-dichlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H23Cl2NO5/c28-23-10-9-16(11-24(23)29)14-34-17-12-25(26(31)32)30(13-17)27(33)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,17,22,25H,12-15H2,(H,31,32) |
InChI-Schlüssel |
RCPLTLVBEBYXJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


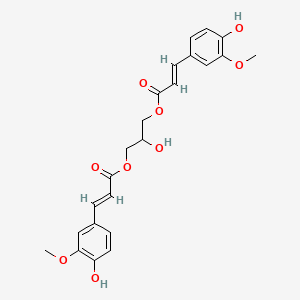
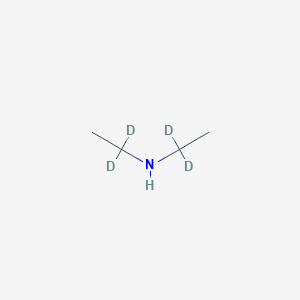
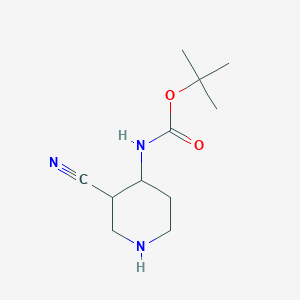
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
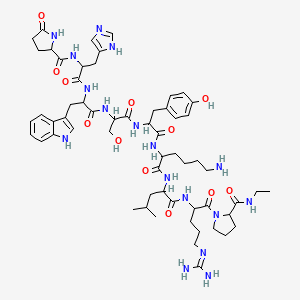
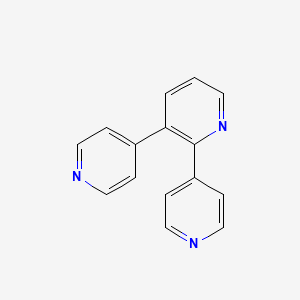
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)

![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
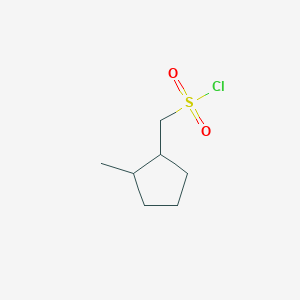
![1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)
![[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate](/img/structure/B12303915.png)
![rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis](/img/structure/B12303922.png)
